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molecular formula C9H10O B1220400 Chromane CAS No. 493-08-3

Chromane

Cat. No. B1220400
M. Wt: 134.17 g/mol
InChI Key: VZWXIQHBIQLMPN-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

The synthesis of chroman-5-carboxylic acid derivatives started with the alkylation of 3-hydroxy-benzoic acid methyl ester (49; commercially available) with propargyl bromide in the presence of K2CO3 to give phenylether (50) which was cyclised to the chromen derivative (51) by heating to reflux in N,N-diethylaniline. The carboxylic ester was saponified by treatment of (51) with NaOH in MeOH and water and the obtained chromen derivative (52) was hydrogenated to give the desired acid (53). The corresponding chroman-8-carboxylic acid derivatives were synthesized by reduction of 4-chromanone (54; commercially available) with zinc in acetic acid and subsequent ortho-metalation of the intermediate chroman derivative (55) with n-BuLi and trapping with carbon dioxide to give the desired acid (56).
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0 (± 1) mol
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reactant
Reaction Step One
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catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=O)[CH2:3][CH2:2]1.O1C2C(=CC=CC=2)CCC1.[Li]CCCC.[C:27](=[O:29])=[O:28]>C(O)(=O)C.[Zn]>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:27]([OH:29])=[O:28])[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCCC2=CC=CC(=C12)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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